![molecular formula C11H21NO3 B13791422 1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B13791422.png)
1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine is a chemical compound with the molecular formula C12H23NO3 It is characterized by the presence of a piperidine ring attached to a 1,3-dioxolane ring, which is further substituted with an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine typically involves the reaction of piperidine with a suitable 1,3-dioxolane derivative. One common method is the condensation of piperidine with 2-ethoxy-1,3-dioxolane-4-methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
化学反応の分析
Types of Reactions: 1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
- 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- 4-Vinyl-1,3-dioxolan-2-one
Uniqueness: 1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine is unique due to its specific combination of a piperidine ring with a 1,3-dioxolane ring substituted with an ethoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
1-[(2-ethoxy-1,3-dioxolan-4-yl)methyl]piperidine |
InChI |
InChI=1S/C11H21NO3/c1-2-13-11-14-9-10(15-11)8-12-6-4-3-5-7-12/h10-11H,2-9H2,1H3 |
InChIキー |
GYUMUEVTCOICOW-UHFFFAOYSA-N |
正規SMILES |
CCOC1OCC(O1)CN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


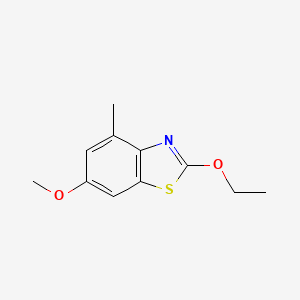
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
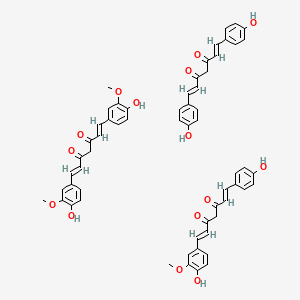
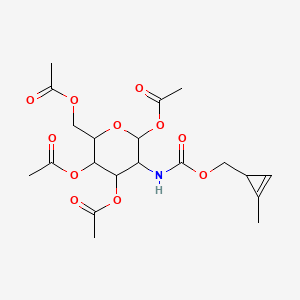
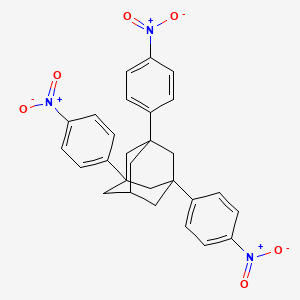
![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)
![1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B13791384.png)
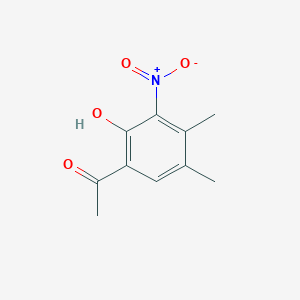
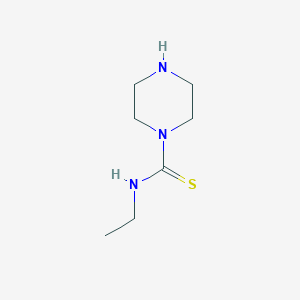
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)

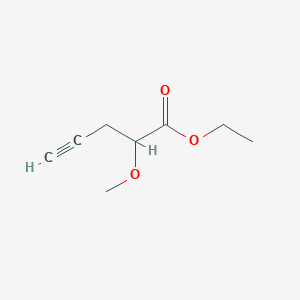
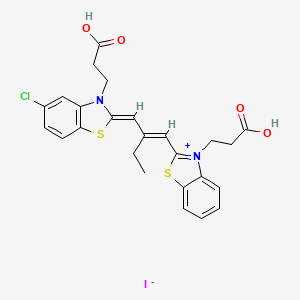
![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)
